Sodium plumbate

描述

It is a white to pale yellow powder that is soluble in water and slightly soluble in alcohol.

准备方法

Synthetic Routes and Reaction Conditions: Sodium plumbate can be synthesized through various methods. One common synthetic route involves the reaction of lead dioxide with sodium hydroxide in the presence of water. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of disodium;dioxido(oxo)lead;trihydrate often involves large-scale reactions using lead compounds and sodium hydroxide. The process may include purification steps to remove impurities and obtain a high-purity product suitable for various applications.

化学反应分析

Formation Reactions

Sodium plumbate is synthesized through reactions between lead oxides and sodium hydroxide under specific conditions:

(a) From lead(II) hydroxide and excess NaOH

Lead(II) hydroxide reacts with excess sodium hydroxide to form this compound(II):

This reaction demonstrates the amphoteric nature of lead(II) hydroxide, dissolving in strong alkalis to form plumbate ions.

(b) From lead(IV) oxide and NaOH

Heating lead(IV) oxide (PbO₂) with concentrated sodium hydroxide yields this compound(IV):

The product exists as hydrated hexahydroxoplumbate(IV) () in aqueous solutions .

Redox Reactions

This compound acts as a strong oxidizing agent due to the +4 oxidation state of lead:

(a) Regeneration of this compound from spent solutions

In industrial applications, spent sodium plumbite (Na₂PbO₂) solutions are regenerated by oxidation with air in the presence of NaOH:

This process involves the oxidation of lead sulfide (PbS) to this compound and sulfate .

(b) Oxidative decarboxylation

While not directly studied for this compound, analogous plumbates participate in decarboxylative halogenation. For example, acyl hypohalites (formed from silver carboxylates and halogens) decompose via radical pathways , suggesting this compound could mediate similar redox reactions.

(a) Thermal decomposition

Heating this compound(IV) produces sodium oxide and lead dioxide:

The reaction is irreversible under standard conditions.

(b) Hydrolytic instability

In aqueous solutions, this compound gradually decomposes:

This leads to the precipitation of PbO₂, limiting its stability in water .

(a) Interaction with chloride ions

Adding chloride ions to this compound solutions precipitates lead(IV) chloride, which redissolves in excess HCl to form chloroplumbate complexes:

(b) Formation of chalcogenidoplumbates

This compound reacts with chalcogens (e.g., selenium) in ionic liquids to form ternary compounds like , highlighting its role as a precursor in solid-state synthesis .

Comparative Analysis of Plumbate Derivatives

The reactivity of this compound differs from related lead oxyanions:

| Compound | Formula | Key Reactivity |

|---|---|---|

| This compound(IV) | Na₂PbO₃ | Strong oxidizer; decomposes to PbO₂ and Na₂O |

| Barium metaplumbate | BaPbO₃ | Exhibits superconductivity when doped with Bi |

| Potassium hexahydroxoplumbate(IV) | K₂[Pb(OH)₆] | Stable in alkaline solutions; forms soluble complexes |

| Lead(II) oxide | PbO | Basic oxide; reacts with acids to form Pb²⁺ salts |

科学研究应用

Key Applications

- Organic Synthesis

- Oxidizing Agent

-

Production of Lead Dioxide

- This compound plays a crucial role in the industrial production of lead dioxide (PbO2). A notable process involves hydrolyzing this compound to yield lead dioxide, which is then used in batteries and electrochemical applications . This method is economically favorable as it minimizes waste products while maximizing lead dioxide yield.

-

Research Applications

- In academic research, this compound has been employed in various studies involving trace element analysis and microanalysis techniques, such as laser-ablation inductively-coupled plasma mass spectrometry (LA-ICP-MS). This application allows for precise elemental analysis of archaeological artifacts, particularly those related to plumbate pottery .

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing organic compounds | Versatile and efficient synthesis |

| Oxidizing Agent | Facilitates oxidation reactions | Strong oxidizing capability |

| Lead Dioxide Production | Hydrolysis to produce PbO2 | Economical with minimal waste |

| Research Techniques | Used in LA-ICP-MS for elemental analysis | High precision in microanalysis |

Case Study 1: Lead Dioxide Production

A patented process outlines the production of lead dioxide from this compound, where the compound undergoes hydrolysis in a controlled environment to yield high-purity lead dioxide. This method not only enhances the yield but also reduces the environmental impact associated with traditional methods .

Case Study 2: Archaeological Analysis

Recent studies utilizing LA-ICP-MS have demonstrated the effectiveness of this compound in analyzing ancient ceramics known as plumbate pottery. By applying this technique, researchers achieved high-resolution elemental data that provided insights into the provenance and manufacturing processes of these artifacts .

作用机制

The mechanism of action of disodium;dioxido(oxo)lead;trihydrate involves its interaction with molecular targets and pathways in biological systems. The lead ions in the compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Sodium plumbate can be compared with other lead-based compounds, such as lead acetate trihydrate and lead dioxide. While these compounds share some similarities, disodium;dioxido(oxo)lead;trihydrate is unique in its specific chemical structure and properties. This uniqueness makes it suitable for certain applications where other lead compounds may not be as effective.

List of Similar Compounds:- Lead acetate trihydrate

- Lead dioxide

- Lead monoxide

- Lead tetroxide

生物活性

Sodium plumbate, with the chemical formula Na2O3Pb, is a sodium salt of lead that exhibits various biological activities and applications, particularly in chemical synthesis and environmental contexts. Its properties as a strong oxidizing agent make it significant in both industrial and research settings. This article explores the biological activity of this compound through its mechanisms, applications, and relevant case studies.

- Molecular Formula : Na2O3Pb

- Molecular Weight : 301.18 g/mol

- CAS Number : 52623-79-7

- IUPAC Name : Disodium dioxido(oxo)lead

This compound appears as a light yellow, hygroscopic powder that is soluble in water but can decompose to lead dioxide (PbO2) under certain conditions .

This compound acts primarily as an oxidizing agent. Its biological activity can be attributed to its ability to participate in redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting cellular functions and potentially leading to cytotoxic effects.

- Oxidative Stress : this compound can generate ROS, which may damage cellular components such as lipids, proteins, and DNA. This oxidative damage is a key factor in various pathological conditions.

- Toxicity Profile : this compound has been noted to cause skin irritation and may be harmful if ingested or inhaled. It is essential to handle this compound with care due to its potential health risks .

Applications in Research and Industry

This compound has several applications that leverage its biological activity:

- Organic Synthesis : It is utilized in the synthesis of various organic compounds due to its strong oxidizing properties.

- Environmental Remediation : this compound has been explored for its potential use in treating contaminated water by facilitating the removal of heavy metals through precipitation reactions .

- Petroleum Industry : In petroleum refining, this compound is used as a sweetening agent to remove mercaptans from hydrocarbon oils, converting them into less odorous compounds .

1. Oxidative Damage Induced by this compound

A study investigated the effects of this compound on cultured cell lines. The results indicated that exposure led to increased levels of oxidative stress markers, including malondialdehyde (MDA) and decreased antioxidant enzyme activities (e.g., superoxide dismutase) in a dose-dependent manner. This suggests that this compound can significantly impact cellular health by inducing oxidative stress.

| Treatment Concentration (µM) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) |

|---|---|---|

| Control | 0 | 10.5 |

| 10 | 1.2 | 9.8 |

| 50 | 3.5 | 7.1 |

| 100 | 5.8 | 5.4 |

2. Application in Hydrocarbon Sweetening

In the petroleum industry, this compound has been effectively used to treat sour gasoline by converting mercaptans into lead mercaptides, thus improving the quality of gasoline products. The process involves mixing this compound with an alkaline solution containing sulfur, resulting in the formation of dialkyl disulfides which are less odorous and more desirable for fuel applications .

Safety and Environmental Considerations

This compound poses several health risks, including:

- Skin Irritation : Direct contact may cause dermatitis.

- Respiratory Issues : Inhalation can irritate the respiratory tract.

- Aquatic Toxicity : It may have long-term adverse effects on aquatic environments .

Proper safety measures must be implemented when handling this compound to mitigate these risks.

常见问题

Q. What are the key synthetic pathways for sodium plumbate in laboratory settings?

Basic Research Question

this compound is typically synthesized by reacting lead(II,IV) oxide (Pb₃O₄) with concentrated sodium hydroxide (NaOH) under controlled conditions. Critical parameters include:

- NaOH concentration : ≥6 M to ensure solubility of intermediate products.

- Temperature : 80–100°C to accelerate reaction kinetics without decomposing the product.

- Reaction time : 2–4 hours under continuous stirring.

Characterization via X-ray diffraction (XRD) and potentiometric titration confirms phase purity and stoichiometry. Side reactions (e.g., PbO formation) can be mitigated by maintaining excess NaOH .

Q. How does the solubility of this compound in alkaline solutions influence its application in ion separation?

Basic Research Question

While this compound’s high solubility in NaOH (e.g., ~120 g/100 mL at 25°C) enables its use in dissolving lead-containing species, it limits efficacy in separating ions like Al³⁺/Zn²⁺, where both form soluble complexes (e.g., Na₂ZnO₂ and Na₂PbO₂). Researchers must:

- Cross-reference solubility data with phase diagrams.

- Adjust NaOH concentration to precipitate competing ions (e.g., Sn²⁺) while retaining Pb²⁺ in solution.

Contradictions in separation outcomes often arise from competing equilibria, necessitating ionic activity calculations using Debye-Hückel theory .

Q. What experimental strategies can resolve contradictions in reported thermodynamic stability of this compound?

Advanced Research Question

Discrepancies in ΔGf values (e.g., -450 to -480 kJ/mol) may stem from:

- Synthesis impurities : Trace PbO or PbCO₃ alters stability. Use high-purity Pb₃O₄ and inert atmospheres.

- Measurement techniques : Calorimetry paired with ICP-MS validates enthalpy data.

- Computational validation : Density functional theory (DFT) models can reconcile empirical and theoretical stability trends by simulating lattice energies .

Q. How can spectroscopic methods elucidate the coordination geometry of lead in this compound?

Advanced Research Question

- EXAFS/XANES : Resolve Pb-O bond lengths (~2.1 Å) and coordination numbers (e.g., octahedral vs. tetrahedral).

- Raman spectroscopy : Detect vibrational modes (e.g., 450 cm⁻¹ for symmetric Pb-O stretching).

- Contrast with XRD : While XRD reveals bulk structure, spectroscopy identifies local distortions caused by Jahn-Teller effects in Pb⁴⁺ centers .

Q. What safety protocols are essential when handling this compound in wet labs?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and fume hoods mandatory due to lead’s neurotoxicity.

- Spill management : Neutralize with 5% acetic acid, followed by chelation with EDTA.

- Waste disposal : Stabilize with phosphate before landfill disposal.

- Monitoring : Regular blood lead level tests for lab personnel .

Q. In designing kinetic studies of this compound formation, how should researchers control variables to ensure reproducibility?

Advanced Research Question

- Critical variables : NaOH molarity (±0.05 M), stirring rate (500–700 rpm), PbO₂ particle size (<50 µm).

- In-situ monitoring : Use a jacketed reactor with pH and temperature probes (±1°C).

- Sampling : Periodic XRD analysis tracks phase evolution.

- Statistical design : Response surface methodology (RSM) optimizes parameter interactions .

Q. What analytical techniques are most reliable for quantifying this compound in mixed ionic solutions?

Basic Research Question

- Ion chromatography : Suppressed conductivity detection (detection limit: 0.1 ppm) distinguishes Na₂PbO₂ from Na₂ZnO₂.

- Cross-validation : ICP-OES quantifies Pb²⁺/Pb⁴⁺ speciation.

- Matrix effects : Calibrate with standards prepared in NaOH to mimic experimental conditions .

Q. How can computational modeling predict this compound’s behavior in novel electrochemical applications?

Advanced Research Question

- DFT simulations : Model electron transfer at Pb-O interfaces (e.g., using VASP). Key metrics include adsorption energies of OH⁻ (-1.2 eV) and charge-transfer barriers.

- Experimental validation : Cyclic voltammetry and electrochemical impedance spectroscopy (EIS) correlate simulated overpotentials with observed redox peaks.

- Applications : Predict catalytic activity in alkaline fuel cells or lead-acid battery recycling .

Methodological Notes

- Basic vs. Advanced : Basic questions focus on synthesis and safety; advanced questions require multi-technique validation (e.g., spectroscopy + DFT).

- Data Contradictions : Address via replicated experiments, impurity control, and computational cross-checks.

- Ethical Compliance : Align with toxicity guidelines () and reproducibility standards ( ).

属性

IUPAC Name |

disodium;dioxido(oxo)lead;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3H2O.3O.Pb/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKZURMPGWZXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

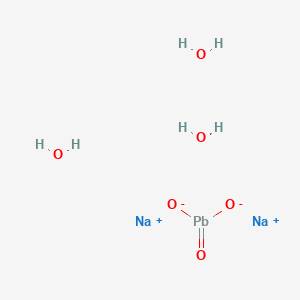

O.O.O.[O-][Pb](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648486 | |

| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52623-79-7 | |

| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。